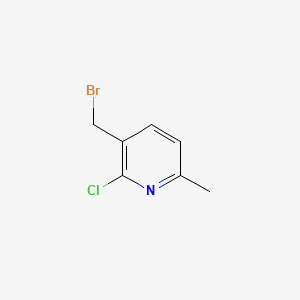

3-(broMoMethyl)-2-chloro-6-Methylpyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are ubiquitous in organic synthesis, serving as crucial building blocks for a wide array of complex molecules. nih.gov Their importance stems from the nitrogen atom in the ring, which imparts distinct properties compared to their carbocyclic analog, benzene. This nitrogen atom can act as a base, a nucleophile, and a ligand for metal catalysts, and it influences the reactivity of the entire aromatic system.

The applications of pyridine derivatives are widespread and impactful:

Pharmaceuticals: The pyridine ring is a common feature in many approved drugs, contributing to their biological activity and pharmacokinetic properties. acs.org

Agrochemicals: Many insecticides, herbicides, and fungicides incorporate pyridine structures to achieve their desired efficacy.

Materials Science: Pyridine-based compounds are utilized in the creation of functional materials, including conductive polymers and luminescent substances. acs.org

The synthesis of substituted pyridines is a well-established field, with classic methods like the Hantzsch synthesis and numerous modern transition-metal-catalyzed reactions enabling chemists to access a diverse range of structures. The ability to functionalize the pyridine ring through various reactions, such as electrophilic and nucleophilic substitutions, further enhances its utility as a versatile scaffold in synthetic endeavors. scispace.comresearchgate.net

Strategic Importance of Halogenated and Alkylated Pyridines as Synthetic Intermediates

The strategic placement of halogen and alkyl groups on the pyridine ring dramatically expands its synthetic potential, creating highly valuable intermediates. Halogenated pyridines, in particular, are key building blocks because the carbon-halogen bond provides a reactive handle for a multitude of transformations.

Key aspects of their strategic importance include:

Cross-Coupling Reactions: Halogen atoms (bromo, chloro, iodo) on the pyridine ring are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, especially when bearing additional electron-withdrawing groups, facilitates nucleophilic aromatic substitution. youtube.com Halogens at the 2- and 4-positions are particularly susceptible to displacement by a wide range of nucleophiles. youtube.comquimicaorganica.org

Directed Metalation: Halogen and alkyl groups can direct metalation (lithiation, for example) to specific positions on the pyridine ring, allowing for subsequent regioselective functionalization by reacting the organometallic intermediate with an electrophile. rsc.org

The "bromomethyl" group (-CH2Br), an alkyl halide substituent, introduces another layer of reactivity. Unlike a bromine atom attached directly to the aromatic ring, the bromine in a bromomethyl group is attached to an sp3-hybridized carbon. This makes it highly susceptible to classical nucleophilic substitution (SN2) reactions, allowing for the easy introduction of a vast array of functional groups by reaction with nucleophiles like amines, thiols, and alkoxides. youtube.com This dual reactivity—both on the ring and at the side chain—makes compounds like 3-(bromomethyl)-2-chloro-6-methylpyridine powerful and versatile synthetic intermediates.

Overview of Research Trajectories and Current State of Knowledge Pertaining to this compound

While the broader classes of halogenated and alkylated pyridines are well-studied, specific, detailed research on this compound is not extensively documented in publicly available literature. Its CAS number is not readily found, and it is often conflated with its isomer, 3-bromo-2-chloro-6-methylpyridine (B65680) (CAS 185017-72-5), where the bromine is directly attached to the pyridine ring. nih.govsigmaaldrich.comchemicalbook.com

However, the research trajectory for a molecule with this structure can be confidently inferred from its functional groups and by analogy to similar, well-documented compounds. The primary focus of research involving this compound would almost certainly be its use as a synthetic building block.

Inferred Reactivity and Synthetic Potential:

The Bromomethyl Group: The key reactive site is the bromomethyl group. This benzylic-like halide is primed for nucleophilic substitution reactions. youtube.com Researchers would likely use this site to attach larger, more complex moieties. For example, reacting it with amines or thiols is a standard method for building ligands for coordination chemistry or creating precursors for biologically active molecules. mdpi.com

The Chloro Group: The chlorine atom at the 2-position is a classic site for nucleophilic aromatic substitution or a handle for cross-coupling reactions, allowing for further functionalization of the pyridine ring itself. quimicaorganica.org

Synthesis: The synthesis of this compound would likely involve the selective radical bromination of the methyl group of a precursor like 2-chloro-3,6-dimethylpyridine (B2693059). A similar strategy, using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, is employed for the synthesis of analogous bromomethyl-quinolines. researchgate.net

Research on structurally related compounds supports this outlook. For instance, bromine-substituted (chloromethyl)pyridines are recognized as essential precursors for immobilizing biomimetic metal ion chelates onto surfaces, highlighting their role in materials science and catalysis. mdpi.com The high reactivity of the bromomethyl group makes it an ideal linker for attaching pyridine-based structures to other molecules or solid supports.

Data Tables

Table 1: Physicochemical Properties of 3-bromo-2-chloro-6-methylpyridine

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | sigmaaldrich.com |

| Molecular Weight | 206.47 g/mol | sigmaaldrich.com |

| CAS Number | 185017-72-5 | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 30-35 °C | sigmaaldrich.com |

| IUPAC Name | 3-bromo-2-chloro-6-methylpyridine | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(bromomethyl)-2-chloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCQIVZDVGTMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Bromomethyl 2 Chloro 6 Methylpyridine

Retrosynthetic Analysis of 3-(bromomethyl)-2-chloro-6-methylpyridine and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. advancechemjournal.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, two primary retrosynthetic disconnections are considered:

Disconnection A: C-Br Bond: The most straightforward disconnection is at the carbon-bromine bond of the bromomethyl group. This leads to the precursor 2-chloro-3,6-dimethylpyridine (B2693059). This approach relies on the selective bromination of the methyl group at the 3-position.

Disconnection B: Pyridine (B92270) Ring Construction: A more fundamental approach involves the disconnection of the pyridine ring itself. This strategy would build the substituted pyridine core from acyclic precursors, incorporating the required substituents at the appropriate positions during the cyclization process. advancechemjournal.combaranlab.org

Precursor Identification and Optimized Synthesis Pathways

Based on the retrosynthetic analysis, 2-chloro-3,6-dimethylpyridine is a key precursor. The synthesis of this intermediate can be approached in several ways. One common method involves the chlorination of the corresponding pyridone. For instance, 2-chloro-3-cyano-4,6-dimethylpyridine can be prepared from 3-cyano-4,6-dimethylpyrid-2-one using phosphorus oxychloride. prepchem.com A similar strategy could be adapted for 2-chloro-3,6-dimethylpyridine.

Formation of a substituted pyridone: This can be achieved through various condensation reactions.

Chlorination: Conversion of the pyridone to the 2-chloro-pyridine derivative.

Side-chain bromination: Introduction of the bromine atom onto the methyl group at the 3-position.

Direct Functionalization Approaches for Methyl Bromination

The introduction of a bromine atom onto the methyl group of 2-chloro-3,6-dimethylpyridine is a critical step. This requires careful control to ensure regioselectivity and avoid unwanted side reactions.

Side-Chain Halogenation Strategies

Side-chain halogenation of alkyl-substituted aromatic compounds is typically achieved through free-radical mechanisms. pearson.com Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or AIBN, are commonly employed. The reaction is initiated by light or heat.

However, the free radical bromination of unsymmetrical dimethylated pyridines can present challenges with regioselectivity. daneshyari.com The position of the methyl group on the pyridine ring significantly influences its reactivity. For example, the bromination of 3-methylpyridine (B133936) with NBS under radical conditions can sometimes lead to ring substitution rather than side-chain bromination. daneshyari.com

Regioselective Bromination Techniques

Achieving regioselective bromination of the methyl group at the 3-position in the presence of a methyl group at the 6-position requires careful consideration of the electronic and steric environment. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent can influence the stability of the radical intermediate.

Directing groups can be employed to enhance regioselectivity in C-H halogenation reactions. rsc.org While not directly applicable to methyl bromination, the principles of directing group strategies highlight the importance of controlling the electronic landscape of the substrate. In the case of 2-chloro-3,6-dimethylpyridine, the relative reactivity of the two methyl groups would need to be carefully evaluated and reaction conditions optimized to favor bromination at the desired position.

Pyridine Ring Construction and Halogenation Methodologies

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring with the desired substituents already in place or in a form that can be easily converted.

Cyclization Reactions for Substituted Pyridines

Numerous methods exist for the synthesis of substituted pyridines from acyclic precursors. baranlab.orgorganic-chemistry.orgnih.gov These methods offer a high degree of flexibility in introducing various substituents.

Hantzsch Pyridine Synthesis: This is a classic method involving the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia donor. youtube.com While typically used for dihydropyridines, subsequent oxidation yields the pyridine ring. Modifications of this synthesis can allow for the preparation of asymmetrically substituted pyridines. advancechemjournal.com

Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts reacting with α,β-unsaturated carbonyl compounds to produce 2,4,6-trisubstituted pyridines. youtube.com

Cycloaddition Reactions: Inverse electron demand Diels-Alder reactions of azadienes are a powerful tool for constructing pyridine rings. baranlab.org

Cascade Reactions: Modern synthetic methods employ cascade reactions to build complex heterocyclic systems in a single pot. For example, a copper-catalyzed cross-coupling followed by electrocyclization and oxidation has been used to produce highly substituted pyridines. nih.gov

Process Optimization and Scalability Considerations in this compound Synthesis

Optimizing the synthesis of pyridine derivatives is crucial for industrial-scale production, focusing on increasing yield, reducing costs, and ensuring process safety. Several strategies can be employed for the synthesis of this compound.

One key aspect of optimization is the careful selection of reagents to simplify work-up and purification. For instance, using cyanuric chloride instead of thionyl chloride for chlorination results in a solid byproduct (cyanuric acid), which is easily filtered off, streamlining the process for large-scale batches. mdpi.com

Statistical methods like Response Surface Methodology (RSM) can be used to systematically optimize reaction conditions. researchgate.net This involves studying the effects of multiple process parameters—such as temperature, reactant ratios, and catalyst properties—to identify the optimal conditions for maximizing product yield. researchgate.net

Furthermore, transitioning from traditional batch processing to continuous flow chemistry is a significant step in process optimization and scalability. vcu.edu Flow reactors can offer superior control over reaction parameters, improve safety, and increase throughput. This approach has been shown to dramatically increase yields (e.g., from 58% to 92%) and reduce the number of manufacturing steps, leading to substantial cost reductions. vcu.edu

Table 2: Parameters for Process Optimization in Pyridine Synthesis

| Optimization Strategy | Key Parameters | Potential Outcome | Citation |

|---|---|---|---|

| Reagent Selection | Choice of chlorinating agent (e.g., Cyanuric Chloride vs. SOCl₂) | Simplified purification, improved scalability | mdpi.com |

| Reaction Conditions (RSM) | Temperature, reactant molar ratios, catalyst type | Maximized product yield, minimized byproducts | researchgate.net |

| Process Technology | Batch vs. Continuous Flow Reactor | Increased yield, reduced production steps, lower cost | vcu.edu |

Application of Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. rasayanjournal.co.in

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Safer Reagents and Solvents : Traditional syntheses of related compounds often use pyrophoric reagents like n-butyllithium, which require cryogenic temperatures, and toxic chemicals like thionyl chloride. mdpi.com A greener alternative involves replacing these with safer, easier-to-handle reagents. For example, isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) can replace n-butyllithium, allowing for milder reaction conditions. mdpi.com Similarly, using ethanol (B145695) as a reaction medium instead of more hazardous organic solvents is another eco-friendly approach. rsc.org

Atom Economy and Waste Reduction : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Metal-catalyst-free, aerobic C-C coupling reactions that use molecular oxygen (O₂) as the sole oxidant are highly atom-economical and environmentally benign. acs.org

Alternative Energy Sources : Microwave-assisted synthesis is a green chemistry tool that can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Catalysis : The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. They allow reactions to proceed under milder conditions and can lead to cleaner products with simpler workup procedures. rasayanjournal.co.in

Table 3: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Conventional Method | Greener Alternative | Advantage | Citation |

|---|---|---|---|---|

| Safer Reagents | n-Butyllithium (pyrophoric, cryogenic) | "Turbo Grignard" reagent | Milder conditions, easier to handle | mdpi.com |

| Safer Solvents | Halogenated organic solvents | Ethanol | Reduced environmental pollution | rsc.org |

| Atom Economy | Use of stoichiometric oxidants | Aerobic oxidation (using O₂) | High atom economy, water as byproduct | acs.org |

| Energy Efficiency | Conventional heating | Microwave irradiation | Shorter reaction times, better yields | nih.gov |

| Waste Prevention | Halide-containing substrates | Halide-free starting materials | Reduction of toxic waste streams | rsc.org |

Chemical Reactivity and Transformative Chemistry of 3 Bromomethyl 2 Chloro 6 Methylpyridine

Reactions Involving the Electrophilic Bromomethyl Moiety

The bromomethyl group (-CH2Br) attached to the pyridine (B92270) ring at the 3-position is a primary alkyl halide. Its reactivity is enhanced due to its position adjacent to the aromatic pyridine ring, making it analogous to a benzylic halide. The carbon atom of the bromomethyl moiety is highly electrophilic and serves as a prime target for nucleophilic attack.

The C-Br bond in the bromomethyl group is polarized, with the carbon atom bearing a partial positive charge, rendering it susceptible to reaction with electron-rich species known as nucleophiles. pressbooks.pub These reactions typically proceed via nucleophilic substitution, where the bromide ion acts as a leaving group and is replaced by the incoming nucleophile. pressbooks.pub The specific mechanism, whether bimolecular (SN2) or unimolecular (SN1), is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Mechanism : In the presence of strong, unhindered nucleophiles and in polar aprotic solvents, the reaction generally follows an SN2 pathway. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry in a single, concerted step. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub

SN1 Mechanism : While less common for primary halides, an SN1 mechanism can be facilitated under certain conditions, such as with weak nucleophiles in polar protic solvents that can stabilize the resulting carbocation intermediate. The proximity of the pyridine ring can stabilize the positive charge of the pyridyl-3-methyl carbocation through resonance, making an SN1 pathway plausible. The reaction rate in this case depends solely on the concentration of the substrate. pressbooks.pub

The anchimeric assistance (neighboring group participation) from the selenium atom in the analogous compound 2-bromomethyl-1,3-thiaselenole highlights the unique reactivity such structures can exhibit in nucleophilic substitution reactions. mdpi.com

A classic example of an SN2 reaction involving the bromomethyl group is its reaction with tertiary amines or other pyridine derivatives to form quaternary pyridinium (B92312) salts. In this transformation, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. This results in the formation of a new C-N bond and a positively charged quaternary ammonium (B1175870) center. These pyridinium salts are often stable, crystalline solids and are valuable intermediates in their own right, finding use in various applications including as phase-transfer catalysts or in the synthesis of more complex heterocyclic systems.

In competition with substitution reactions, 3-(bromomethyl)-2-chloro-6-methylpyridine can undergo elimination reactions to form an olefin. libretexts.org This process, typically favored by the use of strong, sterically hindered, non-nucleophilic bases such as potassium tert-butoxide, involves the removal of a proton from the methyl group and the simultaneous or sequential expulsion of the bromide leaving group. The product of this elimination is 2-chloro-6-methyl-3-methylenepyridine, an exocyclic alkene. The mechanism can be either concerted (E2) or stepwise (E1 or E1cB), depending on the reaction conditions. libretexts.org According to Zaitsev's rule, elimination reactions generally yield the more stable, more highly substituted alkene; however, in this case, only one olefin product is possible. libretexts.org

The carbon-bromine bond of the bromomethyl group can undergo homolytic cleavage under thermal or photochemical conditions, often initiated by a radical initiator like azobisisobutyronitrile (AIBN), to generate a 2-chloro-6-methyl-pyridin-3-ylmethyl radical. This highly reactive intermediate can participate in a variety of radical-mediated transformations. These pathways include radical addition to alkenes and alkynes, atom transfer radical polymerization (ATRP), and coupling reactions, offering an alternative strategy for carbon-carbon and carbon-heteroatom bond formation that is complementary to ionic pathways.

Reactivity at the Chloro Position on the Pyridine Ring

The chlorine atom at the C2 position of the pyridine ring is significantly less reactive towards classical nucleophilic aromatic substitution compared to the bromomethyl group. However, its reactivity can be unlocked through the use of transition metal catalysis, making it an excellent handle for cross-coupling reactions.

Palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The 2-chloro position of the pyridine ring is well-suited for these transformations. nih.govnih.gov

Suzuki-Miyaura Coupling : This reaction involves the coupling of the 2-chloropyridine (B119429) moiety with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.orgnih.gov Various catalyst systems, often employing ligands like SPhos or phosphine-based compounds, effectively facilitate the coupling of 2-chloropyridines with a broad range of aryl- and heteroarylboronic acids. researchgate.netacs.orgbeilstein-journals.org

Stille Coupling : The Stille reaction couples the 2-chloropyridine with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.com Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed, and the addition of a copper(I) co-catalyst can significantly accelerate the reaction. chempedia.infoharvard.edu

Negishi Coupling : In the Negishi coupling, an organozinc reagent is coupled with the 2-chloropyridine substrate. wikipedia.org This reaction is notable for its high reactivity and functional group compatibility. researchgate.netorgsyn.org Both palladium and nickel complexes can serve as effective catalysts for this transformation. nih.govnih.govacs.org

Sonogashira Coupling : The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the 2-chloropyridine with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base. nih.govnih.gov This method provides direct access to alkynylpyridine derivatives.

The table below summarizes representative conditions for these metal-catalyzed cross-coupling reactions on chloro-pyridine substrates.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Chloropyridine Scaffolds

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Conditions | Product Type | Reference Example |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, SPhos, Pd(dppb)Cl₂ | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Ethanol (B145695), Water), Heat | Aryl/Heteroaryl Pyridine | Coupling of 2-chloropyridines with arylboronic acids. nih.govacs.org |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃ | CuI (co-catalyst), Solvent (e.g., DMF, Toluene), Heat | Substituted Pyridine | Coupling of halopyridines with vinylstannanes. chempedia.info |

| Negishi | Organozinc (R-ZnCl) | Pd(PPh₃)₄, NiBr₂/ligand | Solvent (e.g., THF, DMF), Room Temp to Heat | Alkyl/Aryl Pyridine | Nickel-catalyzed coupling of 2-chloropyridines with alkyl bromides (via in situ zinc reagent). nih.govnih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Base (e.g., Et₃N, K₃PO₄), Solvent (e.g., THF, DMF), Room Temp to Heat | Alkynyl Pyridine | Chemoselective synthesis of alkynylpyridines from polychloropyridines. researchgate.netnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is activated for nucleophilic aromatic substitution (SNAr) at the C-2 position due to the electron-withdrawing effect of the pyridine nitrogen. The chlorine atom at this position serves as a viable leaving group for this type of reaction. In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling the leaving group to restore aromaticity. wikipedia.orgresearchgate.net

The reactivity of chloropyridines in SNAr reactions is well-documented and is significantly enhanced by the presence of electron-withdrawing groups. byjus.comnih.gov For 2-chloropyridines, nucleophilic attack is favored at the C-2 and C-6 positions because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org However, direct SNAr on this compound must compete with the highly reactive bromomethyl group. Generally, SNAr reactions on unactivated or moderately activated aryl chlorides require forcing conditions, such as high temperatures or the use of strong bases, which could promote side reactions at the bromomethyl position. acsgcipr.org

Nonetheless, under specific conditions, SNAr can be achieved. The reaction of various activated chloroheterocycles with different nucleophiles, including amines and alkoxides, has been successfully demonstrated, often requiring specific catalysts or conditions to favor the aromatic substitution pathway. nih.govmasterorganicchemistry.comgoogle.com For instance, palladium-catalyzed amination reactions are common for less reactive aryl chlorides, though for activated systems like chloropyridines, a metal-free SNAr pathway is often viable. nih.gov

Table 1: Representative SNAr Reactions on Activated Chloroheterocycles

| Electrophile | Nucleophile | Conditions | Product | Reference |

| 2,4-Dichloropyrimidine | Morpholine | KF, Water, rt | 2-Chloro-4-morpholinopyrimidine | nih.gov |

| 2-Chloropyrimidine | Cyclohexylamine | KF, Water, rt | N-Cyclohexylpyridin-2-amine | nih.gov |

| 2-Chloro-5-nitropyrimidine | Biothiols | Aqueous Media, rt | 2-(Biothiol-S-yl)-5-nitropyrimidine | researchgate.net |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | KOH, HPMC/Water, rt | 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine | sigmaaldrich.com |

Reductive Dehalogenation Strategies

The selective removal of halogen atoms from the pyridine ring of this compound can be accomplished through various reductive dehalogenation methods. Catalytic hydrogenation is a primary strategy, typically employing a palladium on carbon (Pd/C) catalyst with a hydrogen source. quora.comorganic-chemistry.org The reactivity of aryl halides towards hydrogenolysis generally follows the order of C-I > C-Br > C-Cl, meaning that an aryl bromide is reduced more readily than an aryl chloride. quora.comorganic-chemistry.org

For a molecule containing both an aryl chloride and a benzylic bromide, the reaction conditions can be tuned for selectivity. Catalytic hydrogenation under neutral conditions can often selectively reduce an aryl bromide without affecting an aryl chloride or other functional groups. quora.com The reduction of aryl chlorides typically requires more forcing conditions, such as higher pressures, higher catalyst loading, or the use of alternative hydrogen donors like sodium hypophosphite, polymethylhydrosiloxane (B1170920) (PMHS), or ammonium formate. dcu.ieresearchgate.net

Given the structure of this compound, a key challenge is the chemoselective reduction of the C-Cl bond without affecting the C-Br bond of the bromomethyl group. The benzylic C-Br bond is also susceptible to hydrogenolysis. However, studies have shown that selective debenzylation in the presence of aryl chlorides can be controlled, for instance, by the addition of chloride salts or by careful control of pH. researchgate.netnih.gov Mild reducing systems, such as zinc in aqueous ammonium chloride, have also been used for the dehalogenation of various aryl halides. chemicalbook.com

Table 2: Conditions for Reductive Dehalogenation of Aryl Halides

| Substrate | Reducing System | Key Feature | Product | Reference |

| Chloroarenes | Pd(OAc)₂, PMHS, aq. KF, THF | Room temperature reduction of chlorides | Arenes | researchgate.net |

| Bromoarenes | 10% Pd/C, H₂ (1 atm), EtOAc | Selective reduction in presence of chloro group | Arenes | quora.com |

| Aryl Halides | Zinc, aq. NH₄Cl, THF | Mild reduction conditions | Arenes | chemicalbook.com |

| Halogenated Nitroarenes | Pd/C, Hydrazine Hydrate | Selective reduction of nitro group over halogen | Halogenated Anilines | chemicalbook.com |

Reactivity of the Pyridine Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can participate in N-alkylation and N-acylation reactions to form pyridinium salts. However, its reactivity is modulated by both steric and electronic factors. The presence of the methyl group at C-6 and the chloro group at C-2 creates significant steric hindrance around the nitrogen atom, which can impede the approach of electrophiles. nih.gov

Electronically, the chlorine atom at C-2 is electron-withdrawing, which reduces the basicity and nucleophilicity of the pyridine nitrogen. Despite these constraints, N-alkylation is possible, particularly with reactive, less bulky alkylating agents. The alkylation of 2-pyridones and related heterocycles, which exist in equilibrium with their hydroxypyridine tautomers, often results in a mixture of N- and O-alkylated products, with the ratio depending on the counter-ion and solvent. nih.gov For pre-formed 2-chloropyridines, direct N-alkylation with alkyl halides can lead to the corresponding N-alkylpyridinium halides. google.com It is important to note that intramolecular N-alkylation by the adjacent bromomethyl group to form a bicyclic pyridinium salt is a potential competing reaction pathway under certain conditions.

Pyridine N-Oxidation and Subsequent Transformations

The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide. researchgate.net This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. google.commdpi.com The oxidation of substituted pyridines, including 2-chloropyridine, to their corresponding N-oxides is a well-established and high-yielding process. dcu.iegoogle.com

The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. researchgate.net The N-oxide group is strongly electron-donating through resonance, which significantly activates the C-2 and C-4 positions towards electrophilic substitution. Simultaneously, it enhances the electrophilicity of these same positions, making them more susceptible to nucleophilic attack than the parent pyridine. researchgate.netmdpi.com This dual reactivity makes pyridine N-oxides versatile synthetic intermediates. For example, nitration of pyridine-N-oxide occurs readily at the 4-position, a position that is highly unreactive in pyridine itself. researchgate.net Subsequent deoxygenation, often achieved with reagents like PCl₃, can then yield the 4-substituted pyridine. byjus.com In the case of this compound N-oxide, the N-oxide functionality would further activate the C-2 position towards SNAr reactions.

Table 3: Common Reagents for Pyridine N-Oxidation

| Pyridine Substrate | Oxidizing Agent | Conditions | Product | Reference |

| 2-Chloropyridine | H₂O₂, Acetic Acid | Heat | 2-Chloropyridine N-oxide | dcu.ie |

| 2-Chloro-5-methylpyridine | m-CPBA | Dichloromethane, 0-25°C | 2-Chloro-5-methylpyridine N-oxide | google.com |

| Various Pyridines | H₂O₂, Methyltrioxorhenium (cat.) | - | Pyridine N-oxides | acs.org |

| 2-Chloropyridine | H₂O₂, TS-1 molecular sieve | Water, 70-80°C | 2-Chloropyridine N-oxide | rsc.org |

Regioselectivity, Chemoselectivity, and Stereochemical Considerations in this compound Transformations

The synthetic utility of this compound is largely defined by the ability to selectively target one of its three primary reactive sites: the C2-chloro group (SNAr), the C3-bromomethyl group (SN2), and the pyridine nitrogen (N-alkylation/acylation). The outcome of a reaction is dictated by the choice of reagent and conditions.

Chemoselectivity: The most significant consideration is the competition between substitution at the benzylic-type bromomethyl group and the aryl chloride. Benzylic halides are substantially more reactive towards nucleophiles in both SN1 and SN2 reactions than unactivated aryl halides. quora.comrajdhanicollege.ac.in The C-Br bond is weaker than the C-Cl bond, and the sp³-hybridized carbon of the bromomethyl group is an excellent electrophile for a standard SN2 backside attack. masterorganicchemistry.comyoutube.com Conversely, the sp²-hybridized carbon of the C-Cl bond is sterically hindered for backside attack and SNAr reactions generally have a higher activation barrier unless the ring is highly electron-deficient. wikipedia.orgbyjus.com Therefore, with most nucleophiles (e.g., amines, alkoxides, thiols) under mild to moderate conditions, reaction is expected to occur exclusively at the bromomethyl group via an SN2 mechanism. Achieving SNAr at the C-2 position would likely require more forcing conditions or specific catalytic activation, under which conditions the bromomethyl group might also react.

Regioselectivity: When considering reactions on the pyridine ring itself, regioselectivity becomes important. As discussed, SNAr reactions are strongly directed to the C-2 and C-6 positions. N-oxidation further activates the C-2 and C-4 positions. Since the C-6 position is occupied by a methyl group, nucleophilic attack on the ring of the N-oxide would be directed to the C-2 and C-4 positions.

Stereochemical Considerations: The primary site for stereochemical considerations is the bromomethyl group. An SN2 reaction at this prochiral center with a chiral nucleophile could, in principle, lead to the formation of diastereomers. If the reaction proceeds via a classic SN2 mechanism, it would involve an inversion of configuration at the carbon center, although this is not applicable here as the carbon is not a stereocenter. There are no chiral centers in the starting molecule, so reactions with achiral reagents will produce achiral products.

Reaction Mechanism Elucidation for Key Transformations of this compound

Understanding the reaction mechanisms associated with this compound allows for the rational control of its chemical transformations.

Nucleophilic Substitution (SN2 vs. SNAr): As highlighted, the dominant reaction with nucleophiles is expected to be an SN2 reaction at the bromomethyl group. This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. masterorganicchemistry.comyoutube.com The reaction proceeds through a single trigonal bipyramidal transition state. In contrast, the mechanism for a potential SNAr reaction at the C-2 position is a two-step addition-elimination process. wikipedia.org The nucleophile first adds to the C-2 carbon, breaking the aromaticity and forming a negatively charged Meisenheimer complex. wikipedia.org This intermediate is stabilized by resonance, particularly by the delocalization of the negative charge onto the ring nitrogen. In the second, typically faster, step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored. The higher activation energy generally associated with forming the Meisenheimer complex compared to the SN2 transition state explains the preferential reactivity at the bromomethyl site. stackexchange.com

Reductive Dehalogenation: The mechanism for catalytic reductive dehalogenation, for example using Pd/C and H₂, typically involves a catalytic cycle on the metal surface. The process is believed to start with the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst, forming an organopalladium(II) halide intermediate. This is followed by a step, which could be hydrogenolysis (reaction with H₂) or reaction with a hydride donor, and subsequent reductive elimination to release the dehalogenated arene and regenerate the Pd(0) catalyst. The relative rates (Br > Cl) are attributed to the differences in C-X bond strength and the ease of the initial oxidative addition step. organic-chemistry.org

Pyridine N-Oxidation: The mechanism of N-oxidation with a peroxy acid like m-CPBA is a direct attack of the nucleophilic pyridine nitrogen lone pair on the electrophilic outer oxygen atom of the peroxy acid. researchgate.net This is a concerted process where the N-O bond is formed as the weak O-O bond of the peroxy acid cleaves, releasing a molecule of the corresponding carboxylic acid (m-chlorobenzoic acid in the case of m-CPBA).

3 Bromomethyl 2 Chloro 6 Methylpyridine As a Pivotal Synthetic Building Block and Chemical Scaffold

Utility in the Construction of Diverse Pyridine-Containing Heterocycles

The strategic placement of reactive groups on the 3-(bromomethyl)-2-chloro-6-methylpyridine scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems. The bromomethyl group is particularly effective for building new rings onto the pyridine (B92270) core. A prominent example is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds widely recognized for their diverse biological activities, including anticancer and kinase inhibitory properties. nih.gov

The construction of the imidazo[1,2-a]pyridine (B132010) ring system can be achieved through the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. imist.ma In this context, this compound can serve as a key reactant. The reaction mechanism involves the initial nucleophilic attack of the pyridine ring nitrogen of a 2-aminopyridine derivative onto the electrophilic carbon of the bromomethyl group, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic aromatic system. This approach provides a direct route to substituted imidazo[1,2-a]pyridines, which are valuable in drug discovery. nih.govasianpubs.org

Table 1: Representative Synthesis of a Fused Heterocycle

| Reactant A | Reactant B | Product Class | Significance |

|---|

Precursor for Complex Organic Molecules and Natural Product Analogues

The substituted pyridine framework is a core component of numerous biologically active compounds, including pharmaceuticals and agrochemicals. pipzine-chem.com Methylpyridine derivatives, in particular, are instrumental in producing fourth-generation pesticides that are characterized by high efficacy and low toxicity. agropages.com The this compound scaffold serves as an ideal starting point for creating analogues of natural products or designing entirely new complex molecules with potential biological applications.

For example, picolinate (B1231196) compounds are an important class of synthetic auxin herbicides. nih.gov The functional handles on this compound allow for its elaboration into more complex structures that could mimic or innovate upon existing herbicide frameworks. The bromomethyl group can be converted into other functionalities, such as an aldehyde, carboxylic acid, or a larger side chain, while the chloro group can be used as an anchor point for introducing aryl or heteroaryl fragments via cross-coupling reactions. This dual functionality allows chemists to systematically modify the structure to optimize biological activity and selectivity. pipzine-chem.com

Application in Ligand Synthesis for Catalysis and Coordination Chemistry

Multidentate ligands containing pyridyl groups are frequently employed in coordination chemistry to chelate transition metal ions. These complexes are used to mimic the active sites of metalloenzymes or to serve as catalysts for a variety of organic transformations. mdpi.com The structure of this compound is well-suited for the synthesis of such ligands.

A common strategy involves reacting the electrophilic bromomethyl group with a nucleophilic multi-dentate amine, such as bis(pyridin-2-ylmethyl)amine, to create a tripodal ligand. The resulting ligand can coordinate to a metal center through the three pyridine nitrogen atoms. Furthermore, the chloro-substituent at the 2-position remains available for further modification, for example, through a Suzuki-Miyaura cross-coupling reaction. researchgate.nettcichemicals.com This allows for the tuning of the ligand's electronic and steric properties or for its immobilization onto a solid support, such as functionalized carbon, for heterogeneous catalysis. mdpi.com

Design and Generation of Chemical Libraries Based on the this compound Scaffold

The generation of chemical libraries containing a large number of diverse but structurally related compounds is a cornerstone of modern drug discovery and materials science. The this compound scaffold is an excellent platform for combinatorial synthesis due to its two distinct and orthogonally reactive sites.

A divergent synthetic approach can be envisioned where the core scaffold is subjected to two different sets of reactions. The highly reactive bromomethyl group can undergo nucleophilic substitution with a library of nucleophiles (e.g., amines, thiols, alcohols, carboxylates). Subsequently, the chloro-substituent on the pyridine ring can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, with a diverse set of aryl or heteroaryl boronic acids. nih.govnih.gov This "two-point diversification" strategy allows for the rapid generation of a large matrix of unique compounds from a single, readily accessible intermediate.

Table 2: Illustrative Two-Point Diversification Strategy

| Step | Reaction Type | Reagent Library | Resulting Moiety |

|---|---|---|---|

| 1 | Nucleophilic Substitution | R¹-NH₂, R¹-SH, R¹-OH | Introduction of a diverse side-chain at the 3-position (e.g., -CH₂-NH-R¹, -CH₂-S-R¹, -CH₂-O-R¹) |

| 2 | Suzuki-Miyaura Cross-Coupling | R²-B(OH)₂ | Replacement of the 2-chloro substituent with a diverse aryl or heteroaryl group (R²) arkat-usa.org |

Integration into Convergent and Divergent Synthesis Strategies for Advanced Materials (e.g., polymers, probes)

The unique reactivity of this compound also makes it a valuable building block for the creation of advanced functional materials. In materials science, it can be integrated into polymers or attached to surfaces to impart specific properties. pipzine-chem.com

For instance, the bromomethyl group can act as an initiator for certain types of polymerization reactions or be used to graft the molecule onto a pre-existing polymer backbone or a solid support like silica (B1680970) or carbon. mdpi.com This functionalization can be used to create materials with tailored electronic, optical, or catalytic properties. The pyridine ring, with its ability to coordinate metals and participate in hydrogen bonding, can introduce specific recognition sites into a material. The remaining chloro-substituent offers a site for post-functionalization, allowing for the synthesis of complex material architectures or the attachment of probes and sensors.

Computational and Theoretical Studies on 3 Bromomethyl 2 Chloro 6 Methylpyridine and Its Reactivity

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the electronic structure of a molecule. For 3-(bromomethyl)-2-chloro-6-methylpyridine, these calculations would provide a deep dive into its intrinsic electronic properties, which govern its reactivity and physical characteristics.

DFT studies on related halopyridines have been used to determine properties such as vertical electron affinities and bond dissociation energies. researchgate.net Applying a similar approach to this compound would involve optimizing its geometry at a selected level of theory (e.g., B3LYP with a suitable basis set like 6-311+G(d,p)). This would yield key electronic descriptors.

Detailed Research Findings:

Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: These calculations would map the electron density surface, revealing the electron-rich and electron-deficient regions of the molecule. The electronegative chlorine and bromine atoms, along with the nitrogen in the pyridine (B92270) ring, are expected to be electron-rich centers.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. Positively charged regions (blue) would indicate electrophilic sites, while negatively charged regions (red) would indicate nucleophilic sites.

Below is an illustrative table of the kind of data that would be generated from such a study.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are key to its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are the primary tools for exploring these aspects.

Detailed Research Findings:

Conformational Analysis: This would involve a systematic search for the most stable conformations (rotamers) of the molecule, particularly concerning the rotation around the C-C bond connecting the bromomethyl group to the pyridine ring. The relative energies of different conformers would be calculated to identify the global minimum energy structure.

Molecular Dynamics (MD) Simulations: MD simulations would provide a picture of the molecule's dynamic behavior over time in a given environment (e.g., in a solvent). This can reveal the flexibility of the bromomethyl group and the vibrational motions of the pyridine ring, offering insights into its structural stability.

Table 2: Illustrative Conformational Energy Profile

| Dihedral Angle (Cl-C-C-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| 60° (gauche) | 0.5 | 30 |

| 180° (anti) | 0.0 | 40 |

| -60° (gauche) | 0.5 | 30 |

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can predict spectroscopic data, which is crucial for the experimental identification and characterization of this compound.

Detailed Research Findings:

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the molecule's structure. Theoretical studies on similar heterocyclic systems have shown good correlation between calculated and experimental NMR data.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would help in assigning the peaks in an experimental spectrum to specific vibrational modes, such as the C-Br, C-Cl, and C-N stretching frequencies.

Intermolecular Interactions: Computational analysis can predict how this compound might interact with itself or with other molecules. Studies on related compounds, such as 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline, have shown the importance of C-H···Br interactions and π-π stacking in the solid state. baranlab.org Similar interactions could be expected for this compound.

Table 3: Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-Br Stretch | ~650 | Stretching of the carbon-bromine bond. |

| C-Cl Stretch | ~750 | Stretching of the carbon-chlorine bond. |

| Pyridine Ring Breathing | ~1000 | In-plane ring deformation. |

| C-H Stretch (methyl) | ~2950 | Stretching of the C-H bonds in the methyl group. |

Computational Prediction of Reaction Pathways and Transition States for this compound Transformations

A significant application of computational chemistry is in elucidating reaction mechanisms. For this compound, this would involve mapping the potential energy surface for its various possible transformations.

Detailed Research Findings:

Nucleophilic Substitution: The bromomethyl group is a likely site for Sₙ2 reactions. Computational modeling could identify the transition state for the substitution of the bromine atom by a nucleophile, and calculate the activation energy for this process.

Cross-Coupling Reactions: Halogenated pyridines are often used in cross-coupling reactions. Computational studies on polyhaloheterocycles help in predicting the regioselectivity of these reactions. For this compound, calculations could predict whether a catalyst would preferentially react at the C-Br or C-Cl bond.

Transition State Theory: By calculating the structures and energies of reactants, products, and transition states, the rate constants for various reactions can be estimated using Transition State Theory. This provides a quantitative understanding of the reaction kinetics.

In Silico Screening for Potential Chemical Interactions (e.g., with chemical probes for binding studies)

In silico screening, including molecular docking, can be used to predict the binding affinity of this compound to various biological targets, such as enzymes or receptors. This is a common approach in the early stages of drug discovery.

Detailed Research Findings:

Molecular Docking: This technique would predict the preferred orientation of this compound when bound to a receptor's active site, and estimate the binding energy. This can help identify potential biological targets for the molecule. Although no specific docking studies on this compound are published, the methodology is well-established for other pyridine derivatives.

Pharmacophore Modeling: Based on the molecule's structure and electronic properties, a pharmacophore model could be developed. This model defines the essential features for binding to a specific target and can be used to screen larger libraries for molecules with similar properties.

Emerging Research Directions and Future Outlook for 3 Bromomethyl 2 Chloro 6 Methylpyridine Chemistry

Development of Novel Catalytic Methods for 3-(bromomethyl)-2-chloro-6-methylpyridine Derivatization

The derivatization of this compound is central to its application. While classical nucleophilic substitution at the bromomethyl group is common, emerging research focuses on more sophisticated catalytic methods to achieve novel transformations with high precision and efficiency. Transition metal catalysis and organocatalysis are leading this charge, offering new ways to selectively functionalize the molecule. rsc.org

Recent advancements in catalysis provide a roadmap for future derivatization strategies. For instance, methods using milder and more functional group-tolerant reagents are being developed. An example in a related synthesis of a bromo-substituted chloromethylpyridine involved replacing pyrophoric n-butyllithium with the "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex) for metal-halogen exchange, a technique applicable to further derivatization. mdpi.com This highlights a trend towards safer and more practical synthetic routes.

Future research will likely focus on developing catalytic systems that can selectively target the different reactive sites of the molecule. This could involve catalysts that differentiate between the C-Br bond of the bromomethyl group and the C-Cl bond on the pyridine (B92270) ring, or catalysts that enable C-H functionalization at the unsubstituted positions of the pyridine ring.

Table 1: Comparison of Potential Catalytic Derivatization Strategies

| Catalytic Approach | Target Site | Potential Transformation | Advantages |

|---|---|---|---|

| Palladium/Nickel Cross-Coupling | C-Cl bond | Suzuki, Sonogashira, Buchwald-Hartwig amination | Builds molecular complexity, forms C-C and C-N bonds. |

| Organocatalysis | Bromomethyl group | Asymmetric alkylation with enolates or enamines. | Metal-free, enables stereoselective synthesis. rsc.org |

| Transition Metal-Catalyzed C-H Functionalization | C-H bond at position 4 or 5 | Direct arylation, alkylation, or amination. | Atom-economical, avoids pre-functionalization steps. rsc.org |

| Dual Catalysis | Multiple sites | Sequential or concurrent functionalization. | Rapid construction of complex derivatives in one pot. |

Exploration of Photoredox and Electrochemistry in this compound Functionalization

Photoredox catalysis and electrochemistry are revolutionizing organic synthesis by providing access to unique reactive intermediates under mild conditions. rsc.org These techniques are particularly promising for the functionalization of halogenated pyridines like this compound.

Photoredox catalysis, using light to initiate single-electron transfer (SET) processes, can generate radical intermediates from the C-Br or C-Cl bonds. This allows for a host of transformations that are complementary to traditional two-electron pathways. For example, the bromomethyl group could be converted into other functional groups via radical-mediated processes. Similarly, photochemical transformations of related pyridinium (B92312) salts have been shown to yield complex bicyclic structures, suggesting that the pyridine nitrogen of this compound could be activated to participate in novel cyclization reactions. acs.org

Electrochemistry offers a reagent-free method to generate radical ions and other reactive species. The electrochemical reduction of the molecule could selectively activate either the bromomethyl group or the chloro-substituted pyridine ring, depending on their respective reduction potentials, allowing for controlled, stepwise functionalization.

Table 2: Potential Photoredox and Electrochemical Applications

| Method | Potential Reaction | Generated Intermediate | Outcome |

|---|---|---|---|

| Photoredox Catalysis | Giese-type addition | Carbon-centered radical from C-Br cleavage. | C-C bond formation with electron-deficient alkenes. |

| Electrochemistry | Reductive coupling | Radical anion. | Dimerization or coupling with other electrophiles. |

| Photo-electrochemistry | Combined redox events | Multiple radical species. | Complex, multi-component reactions. |

Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity

Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in chemical research. nih.gov These technologies can predict chemical reactivity, optimize reaction conditions, and even suggest novel synthetic routes by analyzing vast datasets of chemical reactions. nih.govresearchgate.net For a molecule like this compound, ML models could predict its behavior in various chemical environments.

By training algorithms on databases of known pyridine reactions, ML models can learn the subtle electronic and steric factors that govern reactivity. nih.gov This can help chemists predict the most likely site of reaction (e.g., the bromomethyl group vs. the chloro substituent) under a given set of conditions, or forecast the yield of a desired product. researchgate.net This predictive power accelerates the discovery process, reduces the number of failed experiments, and conserves resources. youtube.com For instance, ML can help develop models that predict general chemical stability and compatibility between reagents, which is crucial for designing complex, multi-step syntheses. nih.govrsc.org

Future applications could involve generative models that design novel derivatives of this compound with specific desired properties (e.g., biological activity or material characteristics), along with the most efficient synthetic pathways to produce them.

Flow Chemistry and Automated Synthesis Platforms for High-Throughput Exploration of this compound Reactivity

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and the ability to perform high-throughput experimentation. researchgate.net These technologies are particularly well-suited for exploring the diverse reactivity of this compound.

In a flow reactor, reagents are continuously pumped and mixed in a temperature-controlled channel or tube. This allows for rapid optimization of reaction conditions (e.g., temperature, pressure, residence time) and safe handling of reactive intermediates. beilstein-journals.orguc.pt For example, the Bohlmann–Rahtz pyridine synthesis has been successfully adapted to flow reactors, demonstrating the technology's applicability to pyridine ring formation and derivatization. beilstein-journals.org The photochemical transformation of pyridinium salts has also been successfully scaled up using flow reactors, achieving higher productivity compared to batch methods. acs.org

When combined with automated robotic systems and real-time analytical tools, flow chemistry enables the rapid synthesis and screening of large libraries of derivatives. An autonomous self-optimizing flow system could systematically explore reactions of this compound with a wide array of nucleophiles, coupling partners, and catalysts, quickly mapping its chemical space and identifying promising new compounds. rsc.org

Table 3: Advantages of Flow Chemistry for this compound Chemistry

| Feature | Benefit | Relevance to Synthesis |

|---|---|---|

| Precise Temperature Control | Improved selectivity, reduced byproducts. | Differentiating between multiple reactive sites. |

| Enhanced Safety | Small reaction volumes, better heat dissipation. | Handling of potentially exothermic reactions. |

| Rapid Optimization | Automated variation of parameters. | Quickly finding optimal conditions for new transformations. |

| Scalability | Easy scale-up by running the system for longer. | Production of larger quantities for further testing. rsc.org |

| Automation Integration | High-throughput screening and library synthesis. | Efficient exploration of chemical diversity. researchgate.net |

Sustainable and Biocatalytic Approaches in the Synthesis and Transformation of this compound

Green chemistry principles are increasingly guiding synthetic research, and the chemistry of this compound is no exception. A key focus is the development of sustainable and biocatalytic methods for its synthesis and subsequent transformation. nih.gov

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. ukri.orgfindaphd.com While direct biocatalytic synthesis of a complex molecule like this compound is challenging, enzymes could be employed for its derivatization. For example, oxidoreductases could be used to modify the methyl group, or hydrolases could be used for selective transformations in the presence of other sensitive functional groups. Research into the biocatalytic synthesis of related pyridine compounds, such as 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrates the potential of this approach. rsc.org

Future research will likely involve engineering enzymes with tailored specificities for substituted pyridines. This could lead to novel, green synthetic routes to complex pyridine-containing molecules, starting from simple, bio-based precursors. ukri.org The ultimate goal is to create more sustainable lifecycles for important chemical building blocks, reducing reliance on harsh reagents and minimizing environmental impact. nih.govfindaphd.com

Q & A

Basic Question: What are the established synthetic routes for 3-(bromomethyl)-2-chloro-6-methylpyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is synthesized via bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane (TMSBr) under reflux conditions. Evidence suggests that the reaction temperature (typically 80–100°C) and solvent polarity significantly impact yield . For example, non-polar solvents like dichloromethane may reduce side reactions (e.g., ring bromination) compared to polar aprotic solvents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, with yields ranging from 60–75% depending on stoichiometric control of TMSBr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.